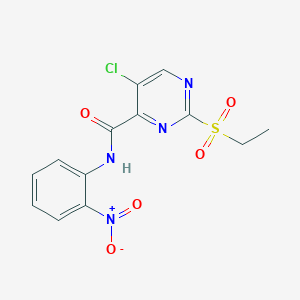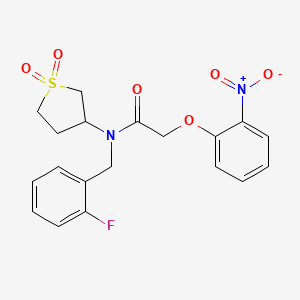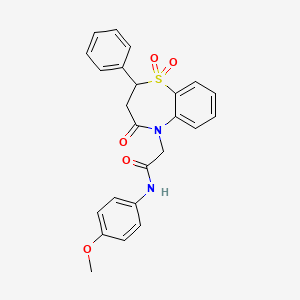
5-chloro-2-(ethylsulfonyl)-N-(2-nitrophenyl)pyrimidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2-(ethanesulfonyl)-N-(2-nitrophenyl)pyrimidine-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrimidine ring substituted with chloro, ethanesulfonyl, and nitrophenyl groups, making it a versatile molecule for chemical reactions and studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(ethanesulfonyl)-N-(2-nitrophenyl)pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.
Ethanesulfonylation: The ethanesulfonyl group is introduced via a sulfonylation reaction using ethanesulfonyl chloride in the presence of a base such as triethylamine.
Nitration: The nitrophenyl group is added through a nitration reaction using nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
5-Chloro-2-(ethanesulfonyl)-N-(2-nitrophenyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or sodium borohydride.
Oxidation Reactions: The ethanesulfonyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), and bases (triethylamine).
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.
Oxidation: Hydrogen peroxide, acetic acid.
Major Products
Substitution: Formation of various substituted pyrimidine derivatives.
Reduction: Conversion of the nitro group to an amine.
Oxidation: Formation of sulfone derivatives.
科学研究应用
5-Chloro-2-(ethanesulfonyl)-N-(2-nitrophenyl)pyrimidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 5-chloro-2-(ethanesulfonyl)-N-(2-nitrophenyl)pyrimidine-4-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research.
相似化合物的比较
Similar Compounds
- 5-Chloro-2-(methylsulfonyl)-N-(2-nitrophenyl)pyrimidine-4-carboxamide
- 5-Chloro-2-(ethanesulfonyl)-N-(4-nitrophenyl)pyrimidine-4-carboxamide
- 5-Bromo-2-(ethanesulfonyl)-N-(2-nitrophenyl)pyrimidine-4-carboxamide
Uniqueness
5-Chloro-2-(ethanesulfonyl)-N-(2-nitrophenyl)pyrimidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound for various research applications.
属性
分子式 |
C13H11ClN4O5S |
|---|---|
分子量 |
370.77 g/mol |
IUPAC 名称 |
5-chloro-2-ethylsulfonyl-N-(2-nitrophenyl)pyrimidine-4-carboxamide |
InChI |
InChI=1S/C13H11ClN4O5S/c1-2-24(22,23)13-15-7-8(14)11(17-13)12(19)16-9-5-3-4-6-10(9)18(20)21/h3-7H,2H2,1H3,(H,16,19) |
InChI 键 |
VOKSRYWLDVWSOU-UHFFFAOYSA-N |
规范 SMILES |
CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide](/img/structure/B11417839.png)
![4-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B11417853.png)

![3-(4-ethoxyphenyl)-3-hydroxy-7-(3-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11417880.png)
![Dimethyl {2-(4-bromophenyl)-5-[(furan-2-ylmethyl)amino]-1,3-oxazol-4-yl}phosphonate](/img/structure/B11417884.png)
![2-{3-[(2-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-phenylethyl)acetamide](/img/structure/B11417888.png)
![N-(2,4-dimethoxyphenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide](/img/structure/B11417891.png)
![3-[(acetyloxy)methyl]-7-{[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11417897.png)
![N-cyclohexyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B11417900.png)
![2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B11417919.png)
![3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(2-phenylethyl)propanamide](/img/structure/B11417921.png)
![1-[(4,6-Dimethyl-1-benzofuran-3-yl)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B11417922.png)

![1-(4-fluorobenzyl)-3-(4-fluorophenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11417934.png)
